6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline
Description
6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline is a synthetic isoquinoline derivative characterized by methoxy groups at positions 6 and 7 of the isoquinoline nucleus and a 4-nitrobenzyl substituent at position 2. Isoquinolines are widely studied for their pharmacological properties, including smooth muscle relaxation, enzyme inhibition, and receptor binding . The structural uniqueness of this compound lies in the electron-withdrawing nitro group on the benzyl moiety, which differentiates it from other 4-benzylisoquinoline derivatives (e.g., chloro-, fluoro-, or methoxy-substituted analogs) .
Properties
CAS No. |
61190-23-6 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H16N2O4/c1-23-17-8-14-11-19-10-13(16(14)9-18(17)24-2)7-12-3-5-15(6-4-12)20(21)22/h3-6,8-11H,7H2,1-2H3 |
InChI Key |
ISBLTDKFABOLPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Biological Activity
6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline is CHNO, with a molecular weight of approximately 314.34 g/mol. The compound features a tetrahydroisoquinoline backbone with methoxy and nitrophenyl substituents, which are crucial for its biological activity.
Synthesis
The synthesis of 6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline involves several steps:
- Formation of the isoquinoline core through cyclization reactions.
- Introduction of methoxy groups via methylation.
- Attachment of the nitrophenyl group through nucleophilic substitution reactions.
This multi-step synthetic route is essential for producing the compound in sufficient quantities for research and application purposes .
Antimicrobial Activity
Recent studies have indicated that 6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline exhibits promising antibacterial and antifungal properties. Preliminary assays have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's structure allows it to interact with bacterial cell walls or disrupt essential cellular processes .
Neuropharmacological Effects
Research has suggested that this compound may act as a modulator of neurotransmitter receptors , particularly the N-methyl-D-aspartate (NMDA) receptors. It has been proposed that it could enhance synaptic plasticity and memory function by selectively modulating NMDA receptor subtypes GluN2C and GluN2D without directly activating them. This mechanism could have implications for treating neurological disorders such as schizophrenia and Alzheimer's disease .
Dopaminergic Activity
Isoquinoline derivatives similar to 6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline have been studied for their affinity towards dopamine receptors. For instance, compounds with similar structures have demonstrated significant binding affinity to D2 receptors, which are crucial in regulating mood and cognition . The presence of specific substituents can enhance selectivity and potency against these receptors.
The exact mechanism of action for 6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline remains to be fully elucidated. However, it is believed that the nitrophenyl group plays a critical role in enhancing binding affinity to target proteins involved in neurotransmission and microbial resistance. The interaction with NMDA receptors suggests a potential pathway for neuroprotective effects .
Case Studies
- Antibacterial Efficacy : In a study evaluating various isoquinoline derivatives, 6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline showed significant inhibitory effects against strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuropharmacological Assessment : An investigation into the neuropharmacological properties revealed that this compound could enhance cognitive functions in animal models by modulating NMDA receptor activity, indicating its potential as a therapeutic agent for cognitive disorders .
Comparison with Similar Compounds
Binding Affinity and Receptor Interactions
- Intestinal Membrane Binding: The chlorobenzyl analog exhibits high-affinity binding to rat intestinal membranes (Kd = 0.10 µM), mediated by methoxy groups at C6/C7 and the 4-benzyl substituent . The nitro derivative’s binding is predicted to be weaker due to steric hindrance from the nitro group.
- Calmodulin Antagonism: The 3',4'-dimethoxybenzyl analog (Ro 22-4839) inhibits smooth muscle actomyosin superprecipitation (IC₅₀ = 2.0 µM), a property linked to cerebral vasodilation . The nitro derivative’s larger substituent may reduce calmodulin interaction efficiency.
Metabolic Stability and Toxicity
- Chlorobenzyl Analog: Metabolized via hepatic catechol O-methyltransferase (COMT) and glutathione conjugation, producing hydroxylated and demethylated metabolites .
Key Trends in Structure-Activity Relationships (SAR)
Methoxy Groups at C6/C7: Essential for high-affinity binding; removal abolishes activity .
4-Benzyl Substituents: Electron-withdrawing groups (Cl, F, NO₂) enhance metabolic stability but may reduce binding affinity. Electron-donating groups (OCH₃) improve receptor interaction but increase susceptibility to demethylation .
Toxicity: Nitro and chloro substituents correlate with higher acute toxicity (e.g., fluorobenzyl analog LD₅₀ = 770 mg/kg) compared to methoxy derivatives .
Q & A
Q. What are the common synthetic routes for 6,7-Dimethoxy-4-[(4-nitrophenyl)methyl]isoquinoline, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the isoquinoline core. Key steps include:
- Nitrophenylmethyl introduction : Friedel-Crafts alkylation or nucleophilic substitution using 4-nitrobenzyl halides under basic conditions.
- Demethylation/methylation adjustments : Controlled hydrolysis or alkylation to install methoxy groups at positions 6 and 7 .
Characterization methods : - Thin-layer chromatography (TLC) monitors reaction progress.
- Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms substitution patterns and regioselectivity.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) to verify substituent positions.
- Infrared (IR) spectroscopy : Detects nitro group stretching (~1520–1350 cm⁻¹) and isoquinoline ring vibrations.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₈H₁₆N₂O₄) and isotopic patterns .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence pharmacokinetic behavior compared to halogenated analogs?
The 4-nitrophenyl group enhances lipophilicity, affecting absorption and tissue distribution. In rodent models, analogs like 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline (PV 2) show:
- 52% oral absorption with significant hepatic first-pass metabolism (~83%) .
- Tissue affinity : Preferential accumulation in vascular tissues (aorta, cerebral blood vessels) .
Comparative analysis : - Replace nitro with chloro substituents to study polarity effects on biliary excretion (80% in PV 2 vs. lower for nitro derivatives) .
Q. What strategies optimize stereochemical control during synthesis of substituted isoquinoline derivatives?
- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in cross-coupling reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nitro group orientation.
- Substituent tuning : Bulky groups at adjacent positions reduce conformational flexibility, improving stereochemical outcomes .
Q. How can researchers analyze metabolic stability and identify major metabolites in preclinical models?
- Radiolabeled tracing : Use ¹⁴C-labeled compound to track urinary (20%) and fecal (70%) excretion pathways.
- HPLC-MS/MS : Profile metabolites (e.g., O-demethylated derivatives) in liver microsomes. PV 2 analogs undergo O-demethylation at positions 6 and 7, yielding 6-desmethyl, 7-desmethyl, and didesmethyl metabolites .
- Bile duct cannulation : Quantify biliary excretion (~80% in rats) to assess first-pass effects .
Q. What in vitro assays elucidate the compound’s enzyme inhibition mechanisms?
- Kinase inhibition profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels. Isoquinoline derivatives often target tyrosine kinases (IC₅₀ < 1 µM).
- Molecular docking : Simulate interactions with ATP-binding pockets using crystallographic data (PDB: 2ITZ) .
- CYP450 inhibition assays : Evaluate metabolic interference via fluorogenic substrates (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
